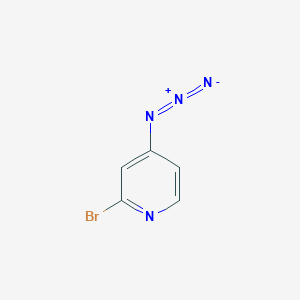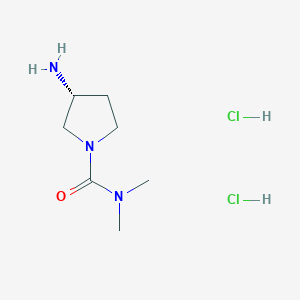
2-Phenoxy-2-phenylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-2-phenylethan-1-amine is an organic compound with the molecular formula C14H15NO It is characterized by the presence of both phenyl and phenoxy groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-2-phenylethan-1-amine typically involves the reaction of phenol with phenylacetonitrile in the presence of a base, followed by reduction of the resulting nitrile to the amine. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the nitrile intermediate using a palladium or platinum catalyst under high pressure and temperature conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.
Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenoxyphenyl ketones or quinones.
Reduction: Phenoxyphenylethanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Phenoxy-2-phenylethan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or anxiolytic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenoxy-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating the release and uptake of neurotransmitters. The pathways involved include:
- Binding to trace amine-associated receptor 1 (TAAR1)
- Inhibition of vesicular monoamine transporter 2 (VMAT2)
Comparison with Similar Compounds
- Phenethylamine: Shares a similar ethanamine backbone but lacks the phenoxy group.
- 2-Phenylethan-1-amine: Similar structure but without the phenoxy substitution.
Uniqueness: 2-Phenoxy-2-phenylethan-1-amine is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential interactions with various molecular targets, making it a compound of significant interest in research and industrial applications.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-phenoxy-2-phenylethanamine |
InChI |
InChI=1S/C14H15NO/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14H,11,15H2 |
InChI Key |
UGYLBIAQUSWTRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)


![6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13626611.png)
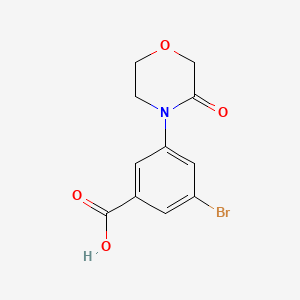

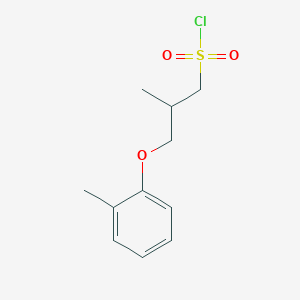
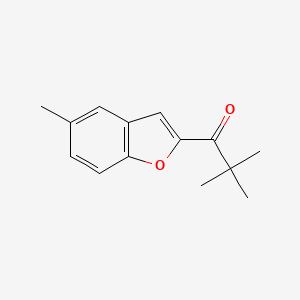
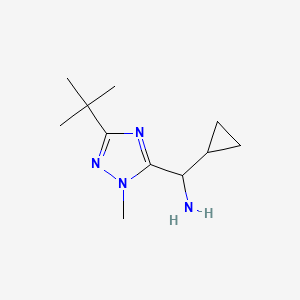
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
